N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17895081
InChI: InChI=1S/C22H28N4O3S/c1-2-29-14-8-13-26-20(28)17-9-4-5-10-18(17)24-21(26)30-15-19(27)25-22(16-23)11-6-3-7-12-22/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.5 g/mol

N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC17895081

Molecular Formula: C22H28N4O3S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide -

Specification

Molecular Formula C22H28N4O3S
Molecular Weight 428.5 g/mol
IUPAC Name N-(1-cyanocyclohexyl)-2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C22H28N4O3S/c1-2-29-14-8-13-26-20(28)17-9-4-5-10-18(17)24-21(26)30-15-19(27)25-22(16-23)11-6-3-7-12-22/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,25,27)
Standard InChI Key JBEYVENYABCJIJ-UHFFFAOYSA-N
Canonical SMILES CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3(CCCCC3)C#N

Introduction

N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C22H28N4O3S. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis Methods

The synthesis of N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multi-step reactions. These may include the formation of the quinazoline core, introduction of the ethoxypropyl side chain, and attachment of the cyanocyclohexyl group. Common reagents and conditions might involve alkylation reactions, aminolysis, and the use of coupling agents like N,N'-carbonyldiimidazole (CDI) for amide bond formation .

Biological Activities

While specific data on N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is limited, quinazoline derivatives generally exhibit a range of biological activities. These include:

  • Anticancer Activity: Quinazolines have been studied for their potential to inhibit various cancer cell lines by interfering with cell cycle progression or DNA replication .

  • Anti-inflammatory Activity: Some quinazoline compounds have shown anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Research Findings and Future Directions

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